5-甲氧基异吲哚啉-1-酮

概述

描述

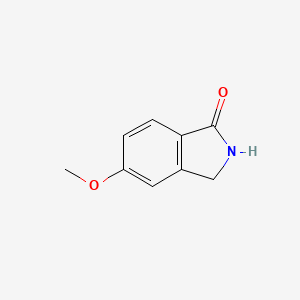

5-Methoxyisoindolin-1-one is a chemical compound with the molecular formula C9H9NO2 It is a derivative of isoindolinone, characterized by the presence of a methoxy group at the 5-position of the isoindolinone ring

科学研究应用

5-Methoxyisoindolin-1-one and its derivatives have a variety of applications, particularly in the development of treatments for neurological disorders, cancer, and as inhibitors of monoamine oxidase. This article aims to provide a detailed overview of these applications, drawing from recent research and authoritative sources.

Applications in Neurological Disorders

Spinal Muscular Atrophy (SMA) Treatment: Isoindoline compounds, including derivatives of 5-methoxyisoindolin-1-one, have demonstrated potential in treating spinal muscular atrophy (SMA) . These compounds can increase the expression of the survival motor neuron (SMN) protein, which is crucial for treating SMA. Specifically, administering these compounds to cells containing nucleic acid encoding SMN2 increases SMN expression . This approach directly addresses the underlying genetic defect in SMA, offering a therapeutic avenue for increasing SMN protein levels .

Treatment of Neurological Disorders: Isoindoline compounds can treat various neurological disorders, including muscular dystrophy, multiple sclerosis, Parkinson's disease, Alzheimer's disease, amyotrophic lateral sclerosis (ALS), Huntington's disease, and epilepsy . These compounds increase the expression of excitatory amino acid transporter (EAAT2), which is vital for preventing neurological disorders. By administering a therapeutically effective amount of these compounds, the expression of EAAT2 is increased, thus treating or preventing the progression of these disorders .

Monoamine Oxidase (MAO) Inhibition: Derivatives of isoindolinone have shown promise as inhibitors of monoamine oxidase (MAO) . MAO is an important enzyme in neurodegeneration, with two isoforms: MAO-A and MAO-B . Inhibiting these enzymes can be beneficial in treating neurological conditions. For instance, the isoindolinone derivative 30 has demonstrated inhibition of both MAO-A and MAO-B, suggesting that isoindolinone derivatives isolated from fungi may be used to develop novel lead compounds for treating neurological disorders .

Applications in Cancer Treatment

Anticancer Activity: Indole derivatives, which share structural similarities with isoindolinones, exhibit significant anticancer activity . For example, compound 4 caused cell cycle arrest at the G2/M phase and induced apoptosis by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels . In vivo studies have shown that this compound significantly inhibited tumor growth without causing notable toxicity, suggesting its potential as a dual-targeted anticancer agent . Similarly, compound 17 displayed significant anticancer activity across multiple cancer cell lines, including leukemia, breast, and colon cancers, outperforming the reference drug imatinib in leukemia cells .

Tubulin Polymerization Inhibition: Certain isoindoline derivatives have demonstrated potent activity in inhibiting tubulin polymerization, a critical process in cancer cell division . Compound 5 exhibited significant cytotoxicity against breast cancer cells and induced G2/M phase arrest by disrupting microtubule structures . Additionally, its phosphate prodrug, compound 6 , showed vascular disrupting activity in vivo, reducing bioluminescence signal in a kidney cancer model in mice .

Selective Cytotoxicity: Some isoindoline derivatives exhibit selective cytotoxicity, targeting cancer cells while sparing normal cells . Compound 20 showed considerable cytotoxicity against breast cancer cells but no significant toxicity toward normal breast cells, highlighting its selectivity. Molecular docking studies have revealed that this compound binds effectively to the HCK protein target, indicating a strong binding affinity compared to natural inhibitors .

Synthesis and Chemical Properties

Synthetic Strategies: Efficient synthetic strategies have been developed for synthesizing isoindolinones and their derivatives . These strategies involve multiple steps, including benzylation, deprotection, and cyclization reactions. For instance, the total synthesis of (±)-entonalactam A (6 ) was achieved in 14 steps using commercially available starting materials .

Structure-Activity Relationships: The structure-activity relationships of isoindoline derivatives have been explored to optimize their biological activity . Substitution at specific positions, such as C-5, can significantly increase the inhibitory activity of MAO-A and MAO-B. Understanding these relationships is crucial for designing more effective therapeutic compounds .

Other Potential Applications

Bioactive Compounds: Isoindoline derivatives can be derived from natural sources and possess a range of bioactive properties . These compounds can be extracted from various organisms and used in scientific research and technological innovation . Their applications extend beyond neurological disorders and cancer, potentially including antibacterial and photodynamic therapies .

作用机制

Target of Action

5-Methoxyisoindolin-1-one is a heterocyclic compound that has been studied for its potential therapeutic properties . The primary target of 5-Methoxyisoindolin-1-one is the Cyclin-dependent kinase 7 (CDK7), a protein that plays a crucial role in cell cycle regulation . CDK7 is a promising target in the discovery of anti-cancer drugs .

Mode of Action

The mode of action of 5-Methoxyisoindolin-1-one involves its interaction with CDK7. It binds to the active amino acid residues of CDK7, showing high binding affinity . This interaction can lead to changes in the function of CDK7, potentially inhibiting its activity and affecting cell cycle progression .

Biochemical Pathways

The action of 5-Methoxyisoindolin-1-one on CDK7 can affect various biochemical pathways. CDK7 is involved in the regulation of the cell cycle, and its inhibition can disrupt normal cell cycle progression, leading to cell cycle arrest . This can have downstream effects on cell proliferation, potentially leading to the inhibition of cancer cell growth .

Pharmacokinetics

Studies suggest that it exhibits superior qualities to known cdk7 inhibitors, according to the comprehensive pharmacokinetic parameters that were predicted

Result of Action

The molecular and cellular effects of 5-Methoxyisoindolin-1-one’s action are primarily related to its potential anti-cancer activity. By inhibiting CDK7, 5-Methoxyisoindolin-1-one can disrupt the cell cycle, leading to cell cycle arrest and potentially inhibiting cancer cell growth .

生化分析

Biochemical Properties

Isoindolin-1-ones, the class of compounds to which 5-Methoxyisoindolin-1-one belongs, have been found to interact with various enzymes and proteins . For instance, some isoindolin-1-ones have been found to inhibit Cyclin-dependent kinase (CDK), a key enzyme involved in cell cycle regulation

Cellular Effects

Isoindolin-1-ones have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that isoindolin-1-ones, and potentially 5-Methoxyisoindolin-1-one, could influence various cellular processes and functions.

Molecular Mechanism

Isoindolin-1-ones have been found to interact with various biomolecules, potentially influencing gene expression and enzyme activity

Temporal Effects in Laboratory Settings

Isoindolin-1-ones have been used as sedative-hypnotic agents in animal models, suggesting that they may have time-dependent effects on cellular function .

Metabolic Pathways

Isoindolin-1-ones have been found to interact with various enzymes and proteins, suggesting that they may be involved in various metabolic pathways .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyisoindolin-1-one typically involves the lithiation of N’-benzyl-N,N-dimethylurea followed by substitution and cyclization. The reaction is carried out using tert-butyllithium in anhydrous tetrahydrofuran at 0°C. The intermediate product is then treated with various electrophiles to yield the desired isoindolinone .

Industrial Production Methods: the general approach involves the use of palladium-catalyzed reactions or lithiation procedures, which are scalable and can be adapted for large-scale synthesis .

化学反应分析

Types of Reactions: 5-Methoxyisoindolin-1-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to re-aromatize the benzenoid system.

Substitution: Lithiation followed by substitution with electrophiles is a common reaction pathway.

Cyclization: The formation of the isoindolinone ring involves cyclization reactions.

Common Reagents and Conditions:

Oxidation: Trifluoroacetic acid is used to remove protecting groups and facilitate oxidation.

Lithiation: tert-Butyllithium in anhydrous tetrahydrofuran is used for lithiation reactions.

Major Products: The major products formed from these reactions include various substituted isoindolinones, depending on the electrophiles used in the substitution reactions .

相似化合物的比较

Isoindolinone: The parent compound, which lacks the methoxy group.

Indole Derivatives: Compounds such as indole-3-acetic acid and other substituted indoles share structural similarities and biological activities.

Uniqueness: 5-Methoxyisoindolin-1-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This modification can enhance its potential as a therapeutic agent and its utility in various applications .

生物活性

5-Methoxyisoindolin-1-one (C9H9NO2) is a compound that has garnered attention for its diverse biological activities, particularly in the realms of neuroprotection, anticancer properties, and enzyme inhibition. This article delves into the biological activity of this compound, presenting detailed research findings, data tables, and case studies to provide a comprehensive overview.

Chemical Structure and Properties

5-Methoxyisoindolin-1-one is characterized by its isoindolinone structure, which is known for various biological activities. The methoxy group at the 5-position contributes to its pharmacological properties.

1. Monoamine Oxidase Inhibition

One of the significant biological activities of 5-methoxyisoindolin-1-one is its inhibition of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. This inhibition can have implications for treating neurodegenerative diseases and mood disorders.

- Research Findings : A study reported that isoindoline derivatives exhibited MAO inhibitory activity, with some compounds showing IC50 values as low as 11.0 μM for MAO-A and less than 20.0 μM for MAO-B. Specifically, compound 30 demonstrated both MAO-A and MAO-B inhibition .

2. Antitumor Activity

5-Methoxyisoindolin-1-one and its derivatives have shown promising antitumor activity against various cancer cell lines.

- Case Study : In a synthesis study, several isoindolinone derivatives were evaluated for their cytotoxic effects on cancer cells such as HepG2 (liver cancer) and K562 (leukemia). One derivative exhibited an IC50 value of 5.89 μM against HepG2 cells, indicating significant antitumor potential .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 11 | HepG2 | 5.89 |

| 9 | K562 | >10 |

| 12 | HT-29 | >10 |

3. Antioxidant Properties

The antioxidant activity of 5-methoxyisoindolin-1-one has also been investigated, revealing its potential to scavenge free radicals and reduce oxidative stress.

- Research Findings : Compounds derived from isoindolinones displayed significant antioxidative activity compared to standard antioxidants like BHT. This suggests that modifications to the isoindolinone structure can enhance antioxidant properties .

The biological activities of 5-methoxyisoindolin-1-one can be attributed to several mechanisms:

- Enzyme Inhibition : By inhibiting MAO, these compounds can increase the levels of neurotransmitters like serotonin and dopamine, which are crucial for mood regulation.

- Cell Cycle Arrest : Antitumor activity may involve inducing cell cycle arrest in cancer cells, leading to apoptosis.

- Free Radical Scavenging : The antioxidant properties help mitigate cellular damage caused by oxidative stress.

属性

IUPAC Name |

5-methoxy-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-12-7-2-3-8-6(4-7)5-10-9(8)11/h2-4H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVXUPZRABQQCKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)NC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622226 | |

| Record name | 5-Methoxy-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22246-66-8 | |

| Record name | 5-Methoxy-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-2,3-dihydro-1H-isoindol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。